整合素结合肽三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Integrins are a family of cell surface receptors crucial to fundamental cellular functions such as adhesion, signaling, and viability1. They are deeply involved in a variety of diseases, including the initiation and progression of cancer, coronary, inflammatory, or autoimmune diseases1. The natural ligands of integrins are glycoproteins expressed on the cell surface or proteins of the extracellular matrix1. For this reason, short peptides or peptidomimetic sequences that reproduce the integrin-binding motives have attracted much attention as potential drugs1.

Synthesis Analysis

The synthesis of Integrin Binding Peptides involves identifying peptidomimetic ligands with antagonistic properties1. These peptides have been conjugated onto nanoparticles, materials, or drugs and drug carrier systems, for specific recognition or delivery of drugs to cells overexpressing the targeted integrins1.

Molecular Structure Analysis

The structures of integrin-peptidic ligand complexes have been studied to understand how the binding occurs and the molecular basis of the specificity and affinity of these peptidic ligands2. Each integrin heterodimer comprises an α-subunit and a β-subunit in a noncovalent complex3. Each α or β subunit contains a large ectodomain, a single-span helical transmembrane domain, and a short cytosolic tail3.

Chemical Reactions Analysis

The chemical reactions involved in the binding of Integrin Binding Peptides to integrins have been studied extensively1. The binding of these peptides to integrins involves protein-protein interactions, conformational changes, and trafficking3.

Physical And Chemical Properties Analysis

The physical and chemical properties of Integrin Binding Peptides are largely determined by their structure and the nature of the integrins they bind to3. The peptides are designed to mimic the natural ligands of integrins, which are glycoproteins expressed on the cell surface or proteins of the extracellular matrix1.

科学研究应用

生物材料的设计和功能化

最近的研究强调了整合素结合肽在纳米结构和微加工材料开发中的作用。这些材料被设计为对细胞有反应,并且可用于靶向药物递送。模拟整合素结合基序的肽已偶联到纳米颗粒和材料上,以促进对过表达靶向整合素的细胞的特异性识别或递送。该策略旨在提高药物递送系统的疗效和治疗干预的特异性,使其成为治疗整合素表达水平高的疾病(如癌症)的一种有前途的方法 (Junwei Zhao 等,2020)。

癌症治疗和诊断

整合素 α(v)β(3) 在血管生成和肿瘤发展中起关键作用。基于 RGD 的策略(包括使用拮抗剂药物和 RGD 偶联纳米颗粒)靶向肿瘤细胞或肿瘤血管,用于癌症治疗和诊断。这些策略已在递送抗癌药物或造影剂方面显示出前景,突出了 RGD 肽在改善癌症治疗结果和诊断准确性方面的潜力 (F. Danhier 等,2012)。

成像和放射治疗

整合素结合肽也因其在成像和放射治疗中的潜力而被探索。例如,已开发出含有 RGD 基序的放射性标记肽用于正电子发射断层扫描 (PET),从而可以对体内整合素表达进行无创定量。这些肽可用于诊断和监测以整合素表达改变为特征的疾病,例如癌症,为个性化医学提供了有价值的工具 (Zibo Li 等,2008)。

肿瘤靶向和药物开发

整合素结合肽的特异性使其成为肿瘤靶向的理想候选者。通过将这些肽与治疗剂或成像探针偶联,研究人员可以实现靶向递送至肿瘤,从而减少脱靶效应并提高治疗效果。这种方法在开发新的癌症治疗方法和侵入性较小、特异性更高的成像方式方面尤为有前景 (M. Janssen 等,2002)。

用于增强细胞粘附和组织工程的生物材料

整合素结合肽有助于设计促进细胞粘附、增殖和分化的生物材料。通过模拟整合素的天然配体,这些肽可以增强植入物和支架的生物相容性,促进组织愈合和整合。该应用在组织工程中尤为重要,组织工程的目标是创造支持新组织形成和生长的材料 (F. Karimi 等,2018)。

安全和危害

The safety and hazards associated with the use of Integrin Binding Peptides are largely dependent on the specific peptide and its intended use5. However, due to their exposure on the cell surface and sensitivity to the molecular blockade, integrins have been investigated as pharmacological targets for nearly 40 years3.

未来方向

The future directions for the development of Integrin Binding Peptides include improving the success rate of clinical trials targeting integrin therapies3. This will involve a deep understanding of integrin-regulatory mechanisms and unmet clinical needs3. There are currently approximately 90 kinds of integrin-based therapeutic drugs or imaging agents in clinical studies3.

属性

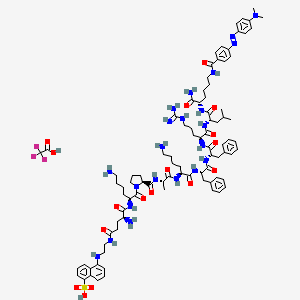

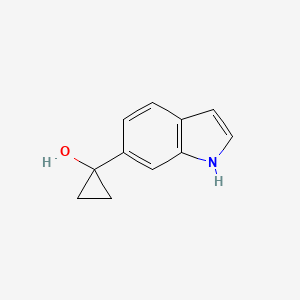

IUPAC Name |

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIXVDCEKPVZDF-XCNQALFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H125F3N22O17S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1876.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Integrin Binding Peptide Trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)